molecular formula C26H22F2N4O3 B2482685 N-(3,4-difluorophenyl)-1-(4-(2-(4-methoxyphenyl)acetamido)benzyl)-1H-imidazole-4-carboxamide CAS No. 1251684-52-2

N-(3,4-difluorophenyl)-1-(4-(2-(4-methoxyphenyl)acetamido)benzyl)-1H-imidazole-4-carboxamide

Cat. No. B2482685
CAS RN: 1251684-52-2
M. Wt: 476.484
InChI Key: UETNCIVSQLWMRA-UHFFFAOYSA-N
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Description

Synthesis Analysis

The synthesis of compounds similar to N-(3,4-difluorophenyl)-1-(4-(2-(4-methoxyphenyl)acetamido)benzyl)-1H-imidazole-4-carboxamide often involves multi-step chemical reactions, employing techniques such as reductive cyclization and nucleophilic substitution. For instance, a related compound, 2-(3,4-Dimethoxyphenyl)-N-(4-methoxyphenyl)-1-propyl-1H-benzo[d]imidazole-5-carboxamide, was synthesized using sodium dithionite as a reductive cyclizing agent in DMSO solvent, showcasing the complexity and precision required in such synthesis processes (Bhaskar et al., 2019).

Molecular Structure Analysis

The detailed molecular structure of compounds closely related to our compound of interest can be elucidated using techniques such as X-ray diffraction and DFT calculations. For example, the novel 3-acetoxy-2-methyl-N-(4-methoxyphenyl)benzamide was analyzed using X-ray diffraction, indicating the precise geometric parameters and electronic properties of the molecule, which are crucial for understanding its reactivity and potential applications (Demir et al., 2015).

Scientific Research Applications

Synthesis and Structural Analysis

  • Synthesis Techniques : Research involves exploring synthesis methods for compounds with similar structures. For instance, a study by Bhaskar et al. (2019) details the synthesis of a related compound using a 'one-pot' reductive cyclization method (Bhaskar et al., 2019).
  • Characterization Techniques : Papers often focus on the structural elucidation of synthesized compounds, utilizing techniques like IR, NMR, and LC-MS for analysis.

Biological and Medicinal Applications

  • Antimicrobial Properties : Studies like the one by Incerti et al. (2017) explore the antimicrobial activities of similar compounds, examining their efficacy against various bacterial and fungal species (Incerti et al., 2017).
  • Anticonvulsant Activity : Aktürk et al. (2002) researched the anticonvulsant properties of omega-(1H-imidazolyl)-N-phenylalkanoic acid amide derivatives, indicating potential neurological applications (Aktürk et al., 2002).

Advanced Applications

  • Antitumor Activities : Zhu (2015) studied imidazole acyl urea derivatives as Raf kinase inhibitors for potential use in cancer treatments (Zhu, 2015).
  • Antioxidative Potential : Cindrić et al. (2019) synthesized benzimidazole/benzothiazole-2-carboxamides, assessing their antiproliferative and antioxidative capacities (Cindrić et al., 2019).

properties

IUPAC Name

N-(3,4-difluorophenyl)-1-[[4-[[2-(4-methoxyphenyl)acetyl]amino]phenyl]methyl]imidazole-4-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C26H22F2N4O3/c1-35-21-9-4-17(5-10-21)12-25(33)30-19-6-2-18(3-7-19)14-32-15-24(29-16-32)26(34)31-20-8-11-22(27)23(28)13-20/h2-11,13,15-16H,12,14H2,1H3,(H,30,33)(H,31,34)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UETNCIVSQLWMRA-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=C(C=C1)CC(=O)NC2=CC=C(C=C2)CN3C=C(N=C3)C(=O)NC4=CC(=C(C=C4)F)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C26H22F2N4O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

476.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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